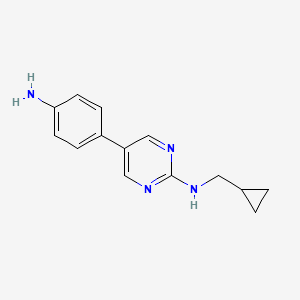![molecular formula C19H19N7 B6443808 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline CAS No. 2548976-74-3](/img/structure/B6443808.png)
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is a quinoline-containing small molecule that has been studied for its potential applications in the field of medicinal chemistry. This molecule is a derivative of purine and is a member of the quinoline family of compounds. It has been found to have a variety of biological activities, including antibacterial, anti-inflammatory, and antifungal activities. In addition, it has been studied for its potential use as an anti-cancer agent.
Applications De Recherche Scientifique
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including antibacterial, anti-inflammatory, and antifungal activities. In addition, it has been studied for its potential use as an anti-cancer agent. In particular, it has been found to inhibit the growth of cancer cells, including lung, breast, and colon cancer cells.
Mécanisme D'action
Target of Action
Similar compounds, such as n-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9h-purine derivatives, have shown promising anticancer activity against a panel of human cancer cell lines .
Mode of Action
Related compounds have been found to induce g2/m phase arrest in cell cycle analysis, suggesting that they may interact with their targets to disrupt normal cell cycle progression .
Biochemical Pathways
Related compounds have been found to induce apoptosis in mcf-7 breast cancer cells , suggesting that they may affect pathways related to cell survival and death.
Result of Action
Related compounds have been found to induce apoptosis in mcf-7 breast cancer cells , suggesting that they may have a similar effect.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline in laboratory experiments is its ability to bind to the enzyme topoisomerase II, which is involved in DNA replication and repair. By binding to this enzyme, 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is thought to inhibit the activity of topoisomerase II, thus preventing the replication and repair of cancer cells. However, one limitation of using this molecule in laboratory experiments is its potential cytotoxicity. As such, it is important to exercise caution when handling this molecule in the laboratory.
Orientations Futures
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline has a wide range of potential applications in the field of medicinal chemistry. Future research should focus on further exploring the biochemical and physiological effects of this molecule, as well as its potential use as an anti-cancer agent. In addition, further research should focus on the optimization of the synthesis method, as well as the development of more efficient and cost-effective methods for the production of this molecule. Furthermore, future research should focus on the development of new and improved methods for the delivery of this molecule to target cells, as well as the development of new and improved methods for the detection and quantification of this molecule in biological samples. Finally, future research should also focus on the development of new and improved methods for the evaluation of the safety and efficacy of this molecule in clinical trials.
Méthodes De Synthèse
The synthesis of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is achieved through a two-step process. The first step involves the reaction of 9-methyl-9H-purin-6-yl piperazine with 4-chloro-6-methoxyquinoline to form the intermediate 4-(4-chloro-6-methoxyquinolin-1-yl)-9-methyl-9H-purin-6-yl piperazine. This intermediate is then reacted with sodium hydroxide to form the desired 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline.
Propriétés
IUPAC Name |
4-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-24-13-23-17-18(24)21-12-22-19(17)26-10-8-25(9-11-26)16-6-7-20-15-5-3-2-4-14(15)16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWULYEANGGFCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443727.png)
![8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443735.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6443753.png)
![8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443761.png)
![8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443768.png)
![3-{methyl[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443782.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)
![2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443798.png)
![3-[methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443806.png)

![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443828.png)
![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443836.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B6443845.png)